N-(4-bromophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
CAS No.: 946251-40-7
Cat. No.: VC11936107
Molecular Formula: C19H17BrN4O3S
Molecular Weight: 461.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946251-40-7 |
|---|---|
| Molecular Formula | C19H17BrN4O3S |
| Molecular Weight | 461.3 g/mol |
| IUPAC Name | N-(4-bromophenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
| Standard InChI | InChI=1S/C19H17BrN4O3S/c1-27-16-5-3-2-4-15(16)23-18(26)24-19-22-14(11-28-19)10-17(25)21-13-8-6-12(20)7-9-13/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26) |
| Standard InChI Key | QCTXJRFNMWGSRN-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br |
| Canonical SMILES | COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br |
Introduction
N-(4-bromophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide is a complex organic compound featuring a thiazole ring, a bromophenyl moiety, and a methoxyphenyl group. It belongs to the class of acetamides and has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases due to its unique structural characteristics.
Medicinal Chemistry
This compound shows promise for various scientific applications, particularly in medicinal chemistry. Its unique structure suggests potential uses in developing pharmaceuticals for targeting diseases, although further studies are needed to elucidate its precise mechanisms and biological activities.
Biological Activities
While specific biological activities of N-(4-bromophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide are not detailed, related compounds with similar structures have shown antimicrobial and anticancer properties. For example, derivatives of thiazole compounds have demonstrated promising antimicrobial and antiproliferative activities .
Chemical Reactions and Modifications
The compound can participate in various chemical reactions typical for amides and thiazoles, which could lead to modifications enhancing its pharmacological properties. Monitoring these reactions would typically involve analytical techniques such as HPLC or TLC to assess progress and yield.
N-[4-(dimethylamino)phenyl]-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
This compound, similar to N-(4-bromophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide, belongs to the class of thiazole derivatives and shows potential in medicinal chemistry. It features a dimethylamino group instead of a bromophenyl moiety, which may influence its biological activity differently.
4-(4-Bromophenyl)-thiazol-2-amine Derivatives
These compounds have been studied for their antimicrobial and anticancer activities, demonstrating promising results in both areas. Their synthesis and biological evaluation provide insights into how structural modifications can affect pharmacological properties .
Data Table: Comparison of Related Compounds
| Compound Name | Key Features | Potential Applications |
|---|---|---|
| N-(4-bromophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide | Thiazole ring, bromophenyl, methoxyphenyl | Medicinal chemistry, pharmaceutical development |
| N-[4-(dimethylamino)phenyl]-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide | Thiazole ring, dimethylamino, methoxyphenyl | Medicinal chemistry, drug development |
| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Thiazole ring, bromophenyl | Antimicrobial, anticancer agents |
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